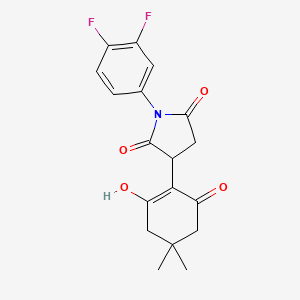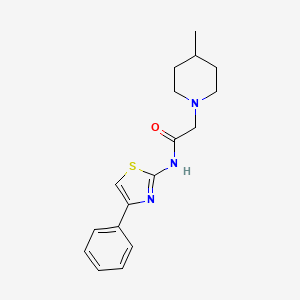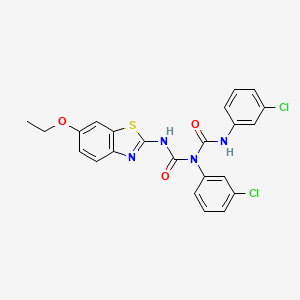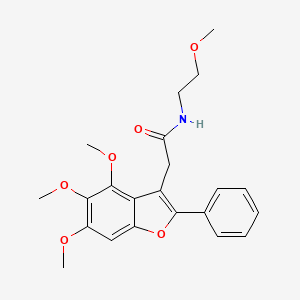![molecular formula C23H27N7O3 B11031558 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031558.png)
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex molecule with the following chemical formula:
C23H25N7O4S
It consists of a triazine core, a benzodioxole moiety, a piperazine ring, and a methoxyphenyl group. Let’s break it down:Triazine Core: The triazine ring (1,3,5-triazine) is a heterocyclic system composed of three nitrogen atoms and three carbon atoms. It imparts stability and rigidity to the compound.
Benzodioxole Moiety: The benzodioxole group (1,3-benzodioxol-5-ylmethyl) contains a benzene ring fused to a dioxole ring. This moiety contributes to the compound’s aromatic character.
Piperazine Ring: The piperazine ring provides a flexible scaffold and often participates in binding interactions.
Methoxyphenyl Group: The methoxyphenyl group (2-methoxyphenyl) adds electron density and influences the compound’s reactivity.
Preparation Methods
The synthetic routes for this compound can be intricate, but here are some key steps:
Key Reactions:
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions: These depend on the specific reaction. For example
Major Products: These would vary based on the specific reaction and regioselectivity.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions.
Biology: It could serve as a scaffold for drug discovery due to its diverse functional groups.
Medicine: Research may focus on potential therapeutic applications.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
Targets: Investigate which cellular components (enzymes, receptors, etc.) interact with this compound.
Pathways: Explore how it affects signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Search for related structures, e.g., other triazines or benzodioxoles.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C23H27N7O3 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H27N7O3/c1-31-18-5-3-2-4-17(18)25-23-27-21(26-22(24)28-23)14-30-10-8-29(9-11-30)13-16-6-7-19-20(12-16)33-15-32-19/h2-7,12H,8-11,13-15H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
ZQBGOXOXAGECKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11031493.png)

![4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11031496.png)

![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11031525.png)



![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11031551.png)

![trans-4-[({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11031562.png)

![6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11031591.png)
